molecular formula C16H8ClNO3 B14944004 4-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile

4-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile

Cat. No.: B14944004
M. Wt: 297.69 g/mol
InChI Key: FXDKUBHXDHFWOP-UHFFFAOYSA-N
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Description

4-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile typically involves the condensation of 2-chlorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base or catalyst.

Major Products:

  • Oxidation products include ketones or aldehydes.
  • Reduction products include amines.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

4-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • 4-(2-chlorophenyl)-2H-chromen-2-one
  • 4-(2-chlorophenyl)-7-hydroxy-2H-chromen-2-one
  • 4-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxylic acid

Comparison: 4-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile is unique due to the presence of both the hydroxyl and nitrile groups, which contribute to its distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced or different biological properties, making it a valuable target for further research and development.

Properties

Molecular Formula

C16H8ClNO3

Molecular Weight

297.69 g/mol

IUPAC Name

4-(2-chlorophenyl)-7-hydroxy-2-oxochromene-3-carbonitrile

InChI

InChI=1S/C16H8ClNO3/c17-13-4-2-1-3-10(13)15-11-6-5-9(19)7-14(11)21-16(20)12(15)8-18/h1-7,19H

InChI Key

FXDKUBHXDHFWOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=O)OC3=C2C=CC(=C3)O)C#N)Cl

Origin of Product

United States

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